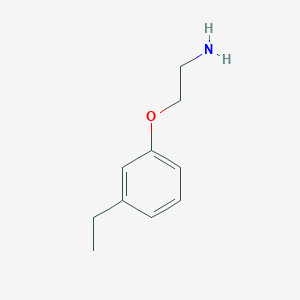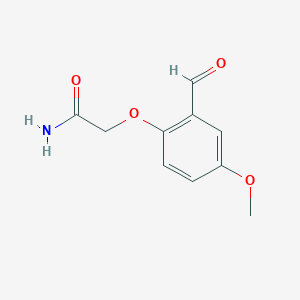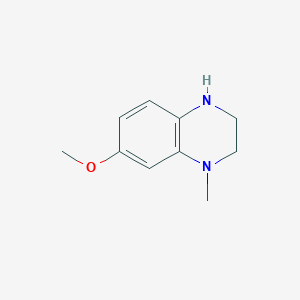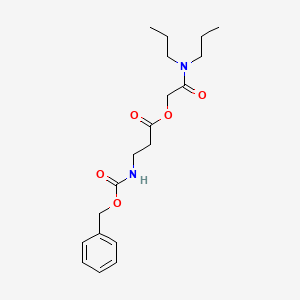
2-(3-Ethylphenoxy)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(p-nitrophenoxy)ethylamine and its derivatives involves reactions of 2-aminoethanols with p-chloronitrobenzene and base-catalyzed Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides. These methods showcase the versatility in synthesizing compounds related to 2-(3-Ethylphenoxy)ethanamine (Knipe, Sridhar, & Lound-Keast, 1977).
Molecular Structure Analysis
The molecular conformation and structure of related compounds, such as 2-phenoxy ethylamine, have been studied using techniques like mass-selected, resonant two-photon ionisation (R2PI), coupled with infrared ion-dip spectroscopy and ab initio calculations. These studies help understand the molecular structure and behavior of 2-(3-Ethylphenoxy)ethanamine (MacLeod & Simons, 2004).
Chemical Reactions and Properties
The base-catalyzed Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine into 2-(p-nitroanilino)ethanol exemplifies the chemical reactivity and potential transformations of compounds within this class. This reaction proceeds via a general-base-catalyzed process, illustrating the interesting chemical properties of such compounds (Knipe, Lound-Keast, & Sridhar, 1984).
Physical Properties Analysis
The physical properties of compounds similar to 2-(3-Ethylphenoxy)ethanamine can be inferred from studies on related substances. For instance, the synthesis and physical characterization of derivatives have been conducted, providing insights into their physical properties, such as solubility and crystallization behavior (Jarrahpour, Jalbout, Rezaei, & Trzaskowski, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of compounds structurally related to 2-(3-Ethylphenoxy)ethanamine, are essential for understanding their chemical behavior. Studies on the synthesis and reaction mechanisms provide valuable information on the chemical properties of these compounds (Mora, Tosta, Córdova, & Chuchani, 2009).
科学的研究の応用
Synthesis and Intermediates
- 2-(3-Ethylphenoxy)ethanamine and its derivatives play a crucial role as intermediates in organic synthesis. For instance, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine is a key intermediate in the synthesis of Silodosin, a medication for benign prostatic hyperplasia. This compound is synthesized using a novel route starting from 2-nitrochlorobenzene, involving multiple steps like O-alkylation, reduction, and etherification (Xiaoxia Luo et al., 2008).
Pharmaceutical Applications
- In pharmaceutical research, certain analogs of 2-(3-Ethylphenoxy)ethanamine have been explored. For example, compounds like 2-(2-methoxyphenoxy)-N-(4-methylbenzylidene)ethanamine have been synthesized and tested for antimicrobial and antidiabetic activities. These compounds show potential as inhibitors against bacterial growth and α-amylase, and they have also been evaluated as potential COVID-19 inhibitors through molecular docking analyses (S. G et al., 2023).
Enamine Synthesis
- 2-(3-Ethylphenoxy)ethanamine derivatives have been used in the synthesis of enamines. For instance, ethanamines with alkyl groups are reacted with derivatives of 2-hydroxybenzaldehyde to produce various enamines, demonstrating the compound's versatility in organic synthesis (Francis M. Dean et al., 1982).
Material Science and Corrosion Inhibition
- Research in material science has explored Schiff base complexes involving derivatives of 2-(3-Ethylphenoxy)ethanamine. These complexes show promising results in corrosion inhibition on mild steel, indicating potential applications in corrosion engineering (Mriganka Das et al., 2017).
Analytical Chemistry
- In analytical chemistry, derivatives of 2-(3-Ethylphenoxy)ethanamine are used in the development of optical sensors for the detection of ions like Fe3+ and CN−. These sensors show high sensitivity and selectivity, which is critical in environmental monitoring and analytical applications (Jafar Afshani et al., 2016).
Safety and Hazards
特性
IUPAC Name |
2-(3-ethylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNJHJKVWAVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethylphenoxy)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-1,3-benzodioxol-5-yl-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2493039.png)

![4-[2-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2493043.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493045.png)


![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2493050.png)

![(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2493054.png)


![N-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2493057.png)
